Home > Products > Screening Compounds P133351 > N-(2,3-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide
N-(2,3-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide -

N-(2,3-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

Catalog Number: EVT-4779537
CAS Number:
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide bond formation: Reacting a carboxylic acid derivative (e.g., acyl chloride) with 2,3-dimethylaniline in the presence of a base would yield the N-(2,3-dimethylphenyl) carboxamide moiety. []
  • Sulfonamide formation: Reacting piperidine-3-carboxylic acid with ethanesulfonyl chloride under basic conditions would introduce the ethylsulfonyl group. []
Molecular Structure Analysis

These structural details can be further analyzed using computational methods like density functional theory (DFT) calculations, as demonstrated with similar compounds. [, , ]

Mechanism of Action
  • Receptor binding: The compound could bind to specific receptors (e.g., dopamine receptors) and modulate their activity, as observed with structurally related benzamides. []
  • Enzyme inhibition: The compound could inhibit the activity of enzymes, such as alpha-amylase or xanthine oxidase, as seen with certain natural products. []
  • Ion channel modulation: The compound may interact with ion channels (e.g., potassium channels), affecting their permeability to ions. []
Physical and Chemical Properties Analysis
  • Spectroscopic properties: Spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize the compound's structure and identify its functional groups. [, , , ]

Baricitinib

  • Compound Description: Baricitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis . It acts by inhibiting JAK1 and JAK2, thus suppressing the immune response.

N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide (Lactone Impurity, BCL)

  • Compound Description: BCL is a lactone impurity identified during Baricitinib synthesis . Its presence emphasizes the potential for similar side reactions during the synthesis of related compounds, including the query compound.

2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (Dimer Impurity, BCD)

  • Compound Description: BCD is a dimer impurity found during Baricitinib synthesis . Its formation likely involves the coupling of two Baricitinib precursor molecules.

2-(1-(ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl) acetonitrile (Hydroxymethyl, BHM)

  • Compound Description: BHM is another impurity detected during Baricitinib synthesis .

Medetomidine

  • Compound Description: Medetomidine, specifically its pharmacologically active dextroenantiomer dexmedetomidine [(+)-4-(S)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole], is primarily metabolized in humans via N-glucuronidation .

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

  • Compound Description: PB12 is a potent and selective dopamine D(4) receptor ligand . Researchers explored structural modifications of PB12 to target the dopamine D(3) receptor.

Properties

Product Name

N-(2,3-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

IUPAC Name

N-(2,3-dimethylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C16H24N2O3S/c1-4-22(20,21)18-10-6-8-14(11-18)16(19)17-15-9-5-7-12(2)13(15)3/h5,7,9,14H,4,6,8,10-11H2,1-3H3,(H,17,19)

InChI Key

JLZOWKMHPKSJIY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2C)C

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.